molecular formula C22H26FN3O B11444191 N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2,2-dimethylpropanamide

N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2,2-dimethylpropanamide

Cat. No.: B11444191
M. Wt: 367.5 g/mol
InChI Key: WEDBMQMXDGRHNO-UHFFFAOYSA-N
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Description

N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE is a complex organic compound that features a benzodiazole core, a fluorophenyl group, and a dimethylpropanamide moiety

Preparation Methods

The synthesis of N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the benzodiazole core.

    Attachment of the Propyl Chain: The propyl chain is attached through an alkylation reaction, using a suitable alkylating agent.

    Formation of the Dimethylpropanamide Moiety:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acid and amine derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., sodium hydroxide).

Scientific Research Applications

N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.

    Industrial Applications: It is explored for use in the synthesis of specialty chemicals and intermediates in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core and fluorophenyl group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE can be compared with similar compounds, such as:

The uniqueness of N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H26FN3O

Molecular Weight

367.5 g/mol

IUPAC Name

N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C22H26FN3O/c1-22(2,3)21(27)24-14-8-13-20-25-18-11-6-7-12-19(18)26(20)15-16-9-4-5-10-17(16)23/h4-7,9-12H,8,13-15H2,1-3H3,(H,24,27)

InChI Key

WEDBMQMXDGRHNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F

Origin of Product

United States

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